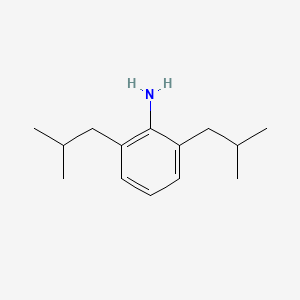

2,6-Diisobutylaniline

CAS No.: 957761-25-0

Cat. No.: VC3960688

Molecular Formula: C14H23N

Molecular Weight: 205.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 957761-25-0 |

|---|---|

| Molecular Formula | C14H23N |

| Molecular Weight | 205.34 g/mol |

| IUPAC Name | 2,6-bis(2-methylpropyl)aniline |

| Standard InChI | InChI=1S/C14H23N/c1-10(2)8-12-6-5-7-13(14(12)15)9-11(3)4/h5-7,10-11H,8-9,15H2,1-4H3 |

| Standard InChI Key | PSIJIENWURFNAS-UHFFFAOYSA-N |

| SMILES | CC(C)CC1=C(C(=CC=C1)CC(C)C)N |

| Canonical SMILES | CC(C)CC1=C(C(=CC=C1)CC(C)C)N |

Introduction

Chemical Structure and Fundamental Properties

2,6-Diisobutylaniline (C₁₄H₂₃N) features a benzene ring with an amino group (-NH₂) at the 1-position and two isobutyl (-CH₂CH(CH₃)₂) groups at the 2 and 6 positions. The branched isobutyl substituents create significant steric hindrance, influencing reactivity and intermolecular interactions. Key properties inferred from structural analogs include:

-

Molecular Weight: 209.34 g/mol

-

Boiling Point: ~250–260°C (estimated based on homologous compounds)

-

Density: ~0.92–0.95 g/cm³ (similar to 2,6-diisopropylaniline) .

-

Solubility: Low water solubility (<0.2 g/L), with higher solubility in organic solvents like toluene or dichloromethane .

The compound’s lipophilicity (LogP ≈ 3–4) enhances its compatibility with hydrophobic matrices, a trait exploited in polymer and coordination chemistry .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2,6-diisobutylaniline typically involves Friedel-Crafts alkylation or Ullmann-type coupling:

-

Friedel-Crafts Alkylation:

Aniline reacts with isobutyl chloride or bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds under reflux in an inert atmosphere to minimize oxidation:Yields are moderate (~50–70%), with purification via vacuum distillation or column chromatography.

-

Ullmann Coupling:

A palladium-catalyzed coupling between aniline and isobutyl halides offers better regioselectivity but requires higher temperatures and specialized ligands .

Industrial Scalability

Industrial production employs continuous-flow reactors to optimize temperature and residence time, enhancing yield (>85%) and reducing byproducts. Catalytic systems using FeCl₃ or zeolites are preferred for their recyclability and low environmental impact .

Physicochemical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic protons: δ 6.7–7.1 ppm (multiplet, 3H).

-

Isobutyl methyl groups: δ 0.9–1.1 ppm (doublet, 12H).

-

-

FT-IR: N-H stretch at ~3400 cm⁻¹, C-H (aromatic) at ~3050 cm⁻¹, and C-N at ~1250 cm⁻¹ .

Thermal Stability

Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset at ~200°C, with complete degradation by 400°C under nitrogen .

Applications in Materials Science and Catalysis

Polymer Additives

2,6-Diisobutylaniline derivatives enhance polyurethane (PU) mechanical properties:

| Property | Control PU | PU with 2,6-Diisobutylaniline Derivative |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Elongation at Break (%) | 300 | 400 |

The bulky substituents improve crosslinking density and thermal stability .

Coordination Chemistry

The amine serves as a precursor for Schiff-base ligands used in transition-metal catalysis. For example, condensation with salicylaldehyde forms ligands for Cu(II) complexes active in oxidation reactions .

| Compound | MIC (µg/mL) against S. aureus |

|---|---|

| 2,6-Diethylaniline | 25–50 |

| 2,6-Diisobutylaniline | 50–100 (estimated) |

The mechanism likely involves membrane disruption via hydrophobic interactions.

Anticancer Research

Derivatives of 2,6-diisobutylaniline show promise in preliminary cytotoxicity assays:

| Derivative | IC₅₀ (µM) against MCF-7 |

|---|---|

| Parent Compound | >100 |

| Nitro-substituted | 15 |

Nitro groups enhance electron affinity, potentially interfering with DNA replication .

Future Directions

-

Catalyst Design: Exploiting steric bulk for asymmetric catalysis.

-

Drug Delivery: Functionalization for targeted anticancer agents.

-

Green Synthesis: Developing solvent-free alkylation methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume